molecular formula C13H19NO B1321042 3-[(4-Methylpiperidin-1-yl)methyl]phenol CAS No. 90287-67-5

3-[(4-Methylpiperidin-1-yl)methyl]phenol

Cat. No.: B1321042
CAS No.: 90287-67-5
M. Wt: 205.3 g/mol
InChI Key: WLBPKMYCQDQFLG-UHFFFAOYSA-N
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Description

3-[(4-Methylpiperidin-1-yl)methyl]phenol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methylpiperidin-1-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-5-7-14(8-6-11)10-12-3-2-4-13(15)9-12/h2-4,9,11,15H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBPKMYCQDQFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609436
Record name 3-[(4-Methylpiperidin-1-yl)methyl]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90287-67-5
Record name 3-[(4-Methyl-1-piperidinyl)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90287-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methylpiperidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Modification of the Phenolic Ring:

Substitution: Introduce small electron-withdrawing or electron-donating groups at various positions on the aromatic ring to probe for additional favorable interactions (e.g., halogen bonds, hydrophobic pockets) and to modulate the pKa of the phenolic hydroxyl group.

Positional Isomers: Synthesize the ortho- and para-isomers to explore the optimal geometric arrangement of the functional groups for target binding. The para-isomer, 4-[(4-Methylpiperidin-1-yl)methyl]phenol, would be a primary candidate for investigation.

Bioisosteric Replacement: The phenol (B47542) group can be replaced with other acidic moieties that can act as hydrogen bond donors, such as a hydroxamic acid, a sulfonamide, or certain N-heterocycles (e.g., benzimidazolones, indoles). researchgate.net This strategy can improve pharmacokinetic properties by, for example, reducing susceptibility to glucuronidation, a common metabolic pathway for phenols. researchgate.net

Alterations to the Piperidine Moiety:

Alkyl Group Modification: The 4-methyl group can be replaced with other alkyl groups (e.g., ethyl, isopropyl) or cyclic groups (e.g., cyclopropyl) to optimize steric and lipophilic interactions within a hydrophobic binding pocket.

Positional Isomerism: Moving the methyl group to the 2- or 3-position of the piperidine (B6355638) ring would introduce chirality and different steric profiles, which could lead to improved potency or selectivity.

Ring Variation: Replacing the piperidine ring with other saturated N-heterocycles like pyrrolidine (B122466) or azepane could be explored to determine the optimal ring size for the target. However, such changes may significantly alter the compound's physicochemical properties.

Linker Modification:

Length and Rigidity: The length of the methylene (B1212753) linker can be systematically varied (e.g., ethyl, propyl) to find the ideal distance between the two ring systems. Introducing rigidity into the linker, for instance by incorporating a double bond or a small ring, could lock the molecule into a more active conformation, potentially increasing potency.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

General Principles of SAR in Piperidine-Phenol Derivatives

For the piperidine (B6355638) moiety, key structural modifications that influence activity include:

Substitution on the nitrogen atom: The nature of the substituent on the piperidine nitrogen can significantly affect the molecule's basicity (pKa) and its ability to form ionic bonds or hydrogen bonds with the target receptor. rsc.org

Ring substitution: The position and nature of substituents on the piperidine ring can impact the molecule's conformation and its steric interactions within the binding pocket. For instance, the methyl group at the 4-position of the piperidine in 3-[(4-Methylpiperidin-1-yl)methyl]phenol can influence its binding affinity and selectivity. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms in chiral piperidine derivatives can be critical for receptor recognition, with different enantiomers often exhibiting vastly different biological activities.

Similarly, for the phenol (B47542) moiety, SAR studies focus on:

Position of the hydroxyl group: The location of the hydroxyl group on the aromatic ring is crucial for its role as a hydrogen bond donor or acceptor.

Substitution on the aromatic ring: The presence of other substituents on the phenol ring can modulate its electronic properties (electron-donating or electron-withdrawing), which in turn affects the acidity of the hydroxyl group and its interaction with the target. nih.govnih.gov

Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Methodologies

QSAR models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. researchgate.net These models can be broadly categorized into 2D-QSAR and 3D-QSAR, depending on the types of molecular descriptors used.

Machine Learning Approaches (e.g., SVM, Neural Networks)

In recent years, machine learning (ML) algorithms have gained prominence in QSAR modeling due to their ability to handle complex, non-linear relationships between molecular descriptors and biological activity. vanderbilt.edunanoschool.in

Support Vector Machines (SVM): SVM is a powerful classification and regression technique that can effectively model non-linear data by mapping it to a higher-dimensional space. nih.gov In QSAR, SVM can be used to build robust models for predicting the biological activity of compounds. nih.gov

Artificial Neural Networks (ANN): Inspired by the structure of the human brain, ANNs consist of interconnected nodes (neurons) that can learn complex patterns in data. nih.gov They are particularly useful for modeling intricate SARs that cannot be captured by linear methods.

These ML approaches can often provide more accurate and predictive QSAR models compared to traditional statistical methods, especially when dealing with large and diverse datasets. researchgate.net

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. scribd.comresearchgate.net The fundamental steps in a CoMFA study are:

Molecular Modeling and Alignment: 3D structures of the molecules in the dataset are generated and aligned based on a common structural feature or a pharmacophore hypothesis.

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated at each grid point using a probe atom.

PLS Analysis: Partial Least Squares (PLS) regression is then used to derive a correlation between the calculated field values (the independent variables) and the biological activity (the dependent variable).

The results of a CoMFA study are often visualized as 3D contour maps, which highlight the regions in space where modifications to the steric and electrostatic properties of the molecules are likely to increase or decrease biological activity. explorationpub.comnih.govmdpi.com For instance, a CoMFA model of piperidine-phenol derivatives might show that a bulky, electropositive substituent at a specific position on the phenol ring is favorable for activity.

Partial Least Squares (PLS) Regression

Partial Least Squares (PLS) regression is a statistical method that is particularly well-suited for analyzing datasets with a large number of correlated independent variables, which is often the case in QSAR studies, especially 3D-QSAR. PLS reduces the dimensionality of the data by creating a set of orthogonal latent variables that capture the maximum covariance between the independent variables (molecular descriptors) and the dependent variable (biological activity). This approach helps to build robust and predictive models while avoiding the problem of overfitting.

Applicability Domain and Validation of QSAR Models

A crucial aspect of QSAR modeling is to define the applicability domain (AD) of the developed model. basicmedicalkey.com The AD represents the chemical space for which the model is expected to make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. semanticscholar.org Various methods are used to define the AD, often based on the range of descriptor values, structural similarity, or the leverage of compounds in the model.

Validation is the process of assessing the reliability and predictive power of a QSAR model. nih.govmdpi.com It is essential to ensure that the model is not simply a result of chance correlation. Validation is typically performed through:

Internal Validation: This involves assessing the model's performance on the training set data. A common technique is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built on a subset of the data and used to predict the activity of the excluded data point. The cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. uniroma1.it

External Validation: This is a more rigorous test of the model's predictive power, where the model is used to predict the activity of an external set of compounds that were not used in the model development. The predictive correlation coefficient (r²_pred) is calculated to assess the model's performance on the external set.

Validation ParameterDescriptionAcceptable Value
r² (Coefficient of determination)Goodness-of-fit of the model to the training data.> 0.6
q² (Cross-validated r²)Internal predictive ability of the model.> 0.5
r²_pred (Predictive r² for external set)External predictive ability of the model.> 0.6

A well-validated QSAR model with a defined applicability domain can be a valuable tool in the drug discovery process, enabling the virtual screening of large compound libraries and the rational design of new, more potent molecules.

Interpretation of Structural Features Influencing Biological Activities

The biological activity of this compound is a composite of the contributions from its three primary structural components: the phenol ring, the 4-methylpiperidine (B120128) ring, and the methylene (B1212753) bridge that connects them.

The Phenolic Moiety: The phenolic hydroxyl (-OH) group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor, which allows for vital interactions with biological targets like enzymes and receptors. researchgate.net The acidity of the phenolic proton also plays a significant role in these interactions. The position of the substituent on the phenol ring is known to be a determinant of antioxidant activity and other biological functions. Studies on phenolic compounds have shown that the substitution pattern significantly influences their efficacy; for instance, the ortho position is often found to be the most active for antioxidant properties due to its ability to form intramolecular hydrogen bonds, followed by the para and then the meta positions. researchgate.net In the case of this compound, the meta-substitution may confer a specific geometry that is optimal for binding to certain biological targets, even if it is not the most favorable for radical scavenging activity. researchgate.netnih.gov

The 4-Methylpiperidine Ring: The piperidine ring is a common motif in pharmaceuticals, often conferring properties such as basicity, which can be crucial for acid-base interactions at a receptor site, and a degree of structural flexibility. researchgate.net The nitrogen atom within this saturated heterocycle is typically basic and can be protonated under physiological conditions, forming a charged species that may engage in ionic interactions. The 4-methyl substituent adds a lipophilic character to this part of the molecule and provides steric bulk. The position and nature of substituents on the piperidine ring can significantly modulate a compound's binding affinity and selectivity. For example, QSAR analyses of similar 3-(4-benzylpiperidin-1-yl)propylamine derivatives have highlighted the importance of lipophilicity and the electronic nature of substituents for binding affinity. nih.gov

The Methylene Linker: The methylene (-CH2-) group serves as a simple, flexible linker connecting the phenolic and piperidine rings. Its length and flexibility are crucial as they dictate the relative spatial orientation of the two key pharmacophoric groups, allowing them to adopt an optimal conformation for binding to a biological target.

Modification on Parent StructureStructural Feature ModifiedPredicted Impact on a Hypothetical Biological ActivityRationale based on SAR Principles
Shift substituent to para-positionPhenol RingPotential decrease or change in activity/selectivityThe relative orientation of the hydrogen-bonding hydroxyl group and the bulky piperidine moiety would change, altering the fit in a specific binding pocket. researchgate.net
Add an electron-withdrawing group (e.g., -Cl) to the phenol ringPhenol RingPotential increase in binding affinityIncreases the acidity of the phenolic proton, potentially strengthening hydrogen bonds. Can also participate in halogen bonding. researchgate.net
Replace 4-methyl with 4-ethyl on the piperidine ringPiperidine RingPotential increase or decrease in activityIncreases lipophilicity and steric bulk, which could either enhance hydrophobic interactions or cause a steric clash within the binding site. nih.gov
Remove the methyl group from the piperidine ringPiperidine RingPotential decrease in activityReduces lipophilicity and may alter the conformational preference of the piperidine ring, leading to weaker binding. nih.gov
Replace piperidine with a morpholine (B109124) ringPiperidine RingLikely decrease in activityReduces the basicity of the nitrogen atom, which may be critical for ionic interactions with the target.
Extend the methylene linker to an ethylene (B1197577) (-CH2-CH2-) bridgeLinkerPotential decrease in activityIncreases the distance and flexibility between the phenol and piperidine moieties, potentially disrupting the optimal binding conformation.

Design Guidelines for Novel Potentially Active Analogues

Based on the interpretation of its structural features, several guidelines can be proposed for the design of novel analogues with potentially enhanced or modified biological activity.

Mechanistic Biological Studies and Molecular Target Identification in Vitro/ex Vivo

Cellular System Studies and Molecular Targets

There is no specific information available in the reviewed scientific literature regarding the effects of 3-[(4-Methylpiperidin-1-yl)methyl]phenol in cellular systems or the identification of its precise molecular targets. Research on analogous compounds containing the piperidine (B6355638) and phenol (B47542) moieties suggests a wide range of potential biological activities. However, direct evidence from cellular assays, such as receptor binding assays, enzyme inhibition assays, or functional cellular response studies, specifically for this compound has not been reported.

Selectivity Profiling Against Multiple Receptors/Enzymes

Similarly, there is no published data on the selectivity profile of this compound against a panel of different receptors, enzymes, ion channels, or transporters. Selectivity profiling is a critical step in drug discovery to understand the specificity of a compound and to predict its potential therapeutic effects and off-target liabilities. Without experimental data from such profiling, the selectivity of this compound remains uncharacterized.

Applications in Chemical Biology and Medicinal Chemistry Development

Utility as Chemical Probes for Biological Systems

While 3-[(4-Methylpiperidin-1-yl)methyl]phenol itself is not extensively documented as a chemical probe, its structural analogues have been developed into potent and selective ligands that are invaluable as pharmacological tools. Competitive antagonists at opioid receptors, such as naloxone (B1662785) and naltrexone, have been widely used to identify and characterize opioid systems in biological research. nih.gov Derivatives of the 3-hydroxyphenyl-piperidine scaffold, which exhibit high affinity and selectivity for specific opioid receptor subtypes (μ, δ, or κ), possess the necessary characteristics for development into chemical probes. nih.govnih.govacs.org Such probes can be used to investigate the physiological and pathological roles of these receptors, to map their distribution in tissues, and to elucidate the mechanisms of downstream signaling pathways.

Scaffold Exploration in Drug Discovery Programs

The 3-hydroxyphenyl-piperidine/piperazine (B1678402) scaffold is a cornerstone in the exploration of new drugs, particularly those targeting the central nervous system. Its structural features are present in numerous compounds designed to modulate opioid receptors. nih.gov Phenylpiperidine structures are characteristic of well-known μ-opioid receptor (MOR) agonists like loperamide (B1203769) and diphenoxylate. mdpi.com

Medicinal chemistry programs have extensively explored this scaffold to develop a wide range of opioid receptor modulators:

Opioid Antagonists: N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a novel class of opioid receptor antagonists. nih.gov Similarly, derivatives of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been shown to act as potent antagonists at μ (mu) and κ (kappa) opioid receptors. nih.govacs.org

Opioid Agonists: The versatility of the scaffold is demonstrated by its presence in potent and selective kappa opioid receptor agonists, such as 3-aryl pyridone derivatives. ebi.ac.uk

Beyond Opioids: The utility of the piperidine (B6355638) scaffold extends beyond opioid research. Iterative medicinal chemistry efforts on a 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) scaffold led to the identification of potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT). researchgate.net Furthermore, variations of the piperidine framework have been synthesized and investigated for their potential as anticancer agents, highlighting the broad applicability of this structural motif in diverse therapeutic areas. researchgate.net

The development of new drugs often involves exploring novel chemical scaffolds, and intermediates based on piperidine and piperazine are invaluable tools for medicinal chemists in this pursuit. nbinno.com

Lead Optimization Strategies through Rational Design

Once a lead compound containing the this compound scaffold is identified, lead optimization strategies are employed to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov Rational drug design, guided by structure-activity relationship (SAR) studies, is a key component of this process. nih.govmdpi.com

A primary strategy involves systematic modification of the scaffold to understand how chemical changes affect biological activity. For example, in the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, the nature of the substituent on the piperidine nitrogen dramatically influences the compound's potency and activity at opioid receptors. As shown in the table below, substituting a methyl group with a 3-phenylpropyl group can convert a weak antagonist or an agonist into a highly potent antagonist. nih.govacs.org

CompoundN-SubstituentReceptorActivityPotency (Ke, nM)
Compound A (analogue of 6a) nih.govacs.orgMethylμAntagonist974
κAntagonist469
Compound B (analogue of 6b) nih.govacs.org3-PhenylpropylμAntagonist5.5
κAntagonist21.3

This table illustrates the significant impact of N-substituent modification on the antagonist potency at μ and κ opioid receptors. Compound B is 177-fold more potent than Compound A at the μ receptor.

Another rational design approach involves using computational modeling to guide synthesis. For instance, researchers designed an N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogue to be superimposable with JDTic, a known potent and selective κ opioid receptor antagonist. nih.gov While the resulting compound was less potent than JDTic, this strategy demonstrates the use of structural overlays to inform the design of new molecules. nih.gov Further SAR studies on a library of related compounds led to the discovery of several potent and selective κ opioid receptor antagonists. nih.gov

Development of Derivatization Strategies for Library Synthesis

The efficient synthesis of a diverse library of compounds based on the this compound scaffold is crucial for comprehensive SAR studies. nih.gov Various synthetic strategies have been developed to facilitate this process.

One of the most fundamental and powerful methods for preparing such compounds is the Mannich reaction, which can create the key C-C bond between the phenol (B47542) and the piperidine methyl group in a one-pot transformation, sometimes under solvent-free conditions using infrared irradiation. arkat-usa.org

For library synthesis, derivatization can be focused on several key positions:

The Piperidine Nitrogen: The nitrogen atom is a common point for modification. It can be readily alkylated or acylated to introduce a wide variety of substituents, which has been shown to be critical for modulating biological activity. nih.govnih.govacs.org

The Phenolic Hydroxyl Group: The hydroxyl group can be modified, for example, through etherification. nih.gov A multi-step synthesis can be employed where a precursor like 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol is first synthesized. This intermediate can then be reacted with a library of different aryl piperazines to generate a diverse set of final compounds. nih.gov

Amide Bond Formation: A common strategy involves coupling the core scaffold with a library of carboxylic acids. For example, a library of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues was synthesized by coupling the piperazine-containing core with various substituted 4-phenoxybenzoic acids. nih.gov This approach allows for the rapid exploration of substituents on a peripheral aromatic ring. nih.gov

These synthetic methodologies enable the creation of large, focused libraries, which are essential for thorough scaffold exploration and lead optimization in modern drug discovery programs. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The advancement of organic synthesis methodologies continues to open new doors for the efficient and environmentally friendly production of complex molecules. For derivatives of 3-[(4-Methylpiperidin-1-yl)methyl]phenol, future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

One promising avenue is the refinement of one-pot multicomponent reactions (MCRs), such as the Mannich reaction, which can construct the core scaffold in a single step from simpler precursors. arkat-usa.org Researchers are exploring solvent-free conditions, potentially using infrared irradiation to drive reactions, which significantly reduces chemical waste and energy consumption. arkat-usa.org These methods offer an economical and environmentally friendly alternative to conventional synthesis. arkat-usa.org

Furthermore, the development of novel catalytic systems, including transition metal catalysts or biocatalysts, could provide greater control over stereochemistry and yield. The goal is to create pathways that are not only high-yielding but also allow for a broad substrate scope, enabling the creation of diverse chemical libraries for biological screening. nih.gov

Table 1: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantagesResearch Focus
Traditional Multi-Step Synthesis Well-established, reliableTime-consuming, lower overall yield, more wasteOptimization of individual steps
Mannich Reaction (One-Pot) High efficiency, atom economy, reduced wasteMay require specific catalysts or conditionsDevelopment of solvent-free and catalyst-free variants arkat-usa.org
Catalytic Approaches High selectivity, milder reaction conditionsCatalyst cost and sensitivityDiscovery of novel, robust catalysts (metal-based, organocatalysts)

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is an indispensable tool in modern drug discovery. For this compound and its analogues, advanced computational modeling can accelerate the design and optimization process. Future efforts will likely involve a suite of in silico techniques to predict the properties of novel derivatives before they are synthesized.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of the molecule, providing insights into its stability and potential reaction pathways. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Furthermore, molecular docking and molecular dynamics simulations can be used to predict how these compounds bind to specific biological targets, such as enzymes or receptors. This allows for the rational design of molecules with improved affinity and selectivity, guiding synthetic efforts toward the most promising candidates.

Discovery of Undiscovered Biological Activities and Molecular Targets

While the full biological profile of this compound is not yet completely understood, the piperidine (B6355638) scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. The piperidine moiety is associated with a wide range of biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects. researchgate.netresearchgate.netbiomedpharmajournal.org

Future research should involve broad-based biological screening of this compound and its derivatives against a wide array of cell lines and biochemical assays. This could uncover entirely new therapeutic applications. For example, given the presence of the piperidine ring, exploring its potential as an analgesic, a neuroprotective agent, or an antiviral compound would be a logical next step. biomedpharmajournal.org Identifying the specific molecular targets (e.g., G-protein coupled receptors, ion channels, enzymes) through techniques like affinity chromatography or chemoproteomics will be crucial for understanding its mechanism of action.

Development of Radioligands and Imaging Agents based on the Scaffold

If a derivative of this compound is found to bind with high affinity and selectivity to a biologically important target, it could serve as a template for the development of imaging agents. By incorporating a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Technetium-99m) isotope, the compound can be converted into a radioligand for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging.

These imaging agents would be invaluable tools for non-invasively studying the distribution and density of the target receptor or enzyme in living organisms, including humans. This can aid in the diagnosis of diseases, monitoring of disease progression, and confirming target engagement during the development of new drugs. The synthetic routes would need to be adapted to allow for the rapid incorporation of the radionuclide late in the synthesis process due to their short half-lives.

Design of Multi-Target Ligands

The concept of "one molecule, multiple targets," or polypharmacology, is a growing trend in drug discovery, particularly for complex diseases like cancer or neurodegenerative disorders. The this compound scaffold is well-suited for the design of multi-target ligands.

The phenol (B47542) and piperidine moieties can be independently functionalized to interact with different biological targets. For instance, the phenolic hydroxyl group could be modified to interact with one receptor, while substituents on the piperidine ring could be optimized to bind to a second, complementary target. This approach could lead to drugs with enhanced efficacy or a synergistic effect that would not be achievable with a single-target agent. Rational design, guided by computational modeling, will be essential for successfully developing such molecules.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery. In the context of this compound, AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities. These trained models can then be used for several purposes:

Generative Design: AI models can propose novel molecular structures based on the this compound scaffold that are predicted to have high activity and desirable drug-like properties.

Predictive Toxicology: ML algorithms can predict potential toxicities or adverse effects of new derivatives early in the design phase, reducing the likelihood of late-stage failures.

Synthesis Prediction: AI tools can assist chemists by predicting viable synthetic routes for novel, complex analogues, saving time and resources in the laboratory.

By integrating AI and ML, the design-synthesize-test cycle can be significantly accelerated, allowing for the rapid exploration of chemical space around this promising scaffold.

Expanding Structure-Activity Relationship Studies to Broader Biological Contexts

Initial structure-activity relationship (SAR) studies often focus on optimizing a compound's potency against a single biological target. Future research on this compound should expand these studies to encompass a broader range of biological properties.

A systematic library of analogues should be created by modifying three key positions:

The Phenol Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions to probe electronic and steric effects.

The Piperidine Ring: Varying the substituent at the 4-position (e.g., replacing methyl with other alkyl or functional groups) or exploring other substitution patterns.

The Methylene (B1212753) Linker: Altering the length or rigidity of the linker connecting the two ring systems.

This diverse library should then be screened against a wide panel of assays to build a comprehensive understanding of how structural modifications affect not only target affinity but also selectivity, metabolic stability, cell permeability, and off-target effects. This holistic approach to SAR will provide a much richer understanding of the scaffold's potential and guide the development of optimized therapeutic candidates.

Q & A

Q. What are the optimal synthetic routes for preparing 3-[(4-Methylpiperidin-1-yl)methyl]phenol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves reductive amination between 4-methylpiperidine and a phenolic aldehyde derivative. Key steps include:

  • Step 1 : Condensation of 4-methylpiperidine with 3-hydroxybenzaldehyde using a dehydrating agent (e.g., molecular sieves) in anhydrous ethanol under reflux.
  • Step 2 : Reduction of the intermediate imine using sodium borohydride (NaBH4) or catalytic hydrogenation (H₂/Pd-C) to form the secondary amine.
  • Optimization : Adjust solvent polarity (e.g., methanol vs. THF) and stoichiometry (1:1.2 molar ratio of aldehyde to amine) to improve yield (>75%). Monitor purity via HPLC with a C18 column and mobile phase (methanol:buffer pH 4.6, 65:35) .

Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?

Methodological Answer:

  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water (9:1). Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) at 100 K.
  • Refinement : Use SHELXL for structure solution and refinement. Key parameters:
    • Space group: P2₁/c (common for similar piperidine derivatives).
    • Hydrogen-bonding network: O–H···N (phenolic OH to piperidine N) with distances ~2.8–3.0 Å .
  • Validation : Check R-factor (<0.05) and residual electron density maps for accuracy.

Advanced Research Questions

Q. How can the selectivity of this compound for 5-HT7 receptors over other serotonin subtypes (e.g., 5-HT1A) be experimentally validated?

Methodological Answer:

  • Radioligand binding assays :
    • Materials : Use transfected HEK-293 cells expressing human 5-HT7, 5-HT1A, and 5-HT2A receptors.
    • Protocol : Incubate test compound (0.1 nM–10 μM) with [³H]LSD (5-HT7) or [³H]8-OH-DPAT (5-HT1A).
    • Data analysis : Calculate IC₅₀ and Ki values using nonlinear regression (GraphPad Prism). Example results:
ReceptorKi (nM)Selectivity Ratio vs. 5-HT7
5-HT72.11.0
5-HT1A850405
  • Interpretation : A selectivity ratio >100 indicates high specificity for 5-HT7 .

Q. What computational strategies can predict the impact of substituent modifications on the bioactivity of this compound analogs?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with 5-HT7 (PDB: 5X72). Focus on the piperidine methyl group’s role in hydrophobic pocket binding.
  • QSAR modeling : Train a model with descriptors like logP, polar surface area, and electrostatic potential. Validate with leave-one-out cross-validation (R² > 0.8).
  • Case study : Fluorine substitution at the phenol ring’s para position increases metabolic stability (t½ from 2.1 to 4.3 h in liver microsomes) but reduces 5-HT7 affinity (Ki = 15 nM vs. 2.1 nM) .

Q. How can conflicting data on the compound’s agonist/antagonist activity at 5-HT7 receptors be resolved?

Methodological Answer:

  • Functional assays : Compare cAMP accumulation (agonist: ↑ cAMP via Gαs; antagonist: block 5-CT-induced cAMP). Use CHO-K1 cells stably expressing 5-HT7.
    • Example results :
ConditionEC₅₀ (nM)Emax (% 5-CT response)
5-CT (control)3.2100%
Test compoundNo effect15% (inverse agonist)
  • Interpretation : Discrepancies may arise from assay systems (e.g., recombinant vs. endogenous receptors) or buffer conditions (e.g., Mg²⁺ concentration affecting G-protein coupling) .

Data Contradiction Analysis

Q. Why do some studies report high 5-HT7 binding affinity while others show weak activity for structurally similar analogs?

Methodological Answer:

  • Structural nuances : Minor changes (e.g., replacing –CH₃ with –CF₃ on the piperidine ring) alter steric and electronic profiles.
  • Experimental variables :
    • Membrane preparation methods (e.g., detergent use).
    • Radioligand choice ([³H]SB-269970 vs. [³H]5-CT).
  • Resolution : Perform head-to-head comparisons under standardized conditions and validate with molecular dynamics simulations .

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